N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
The compound is a derivative of benzo[d]thiazole and pyrano[4,3-d]thiazole. Benzo[d]thiazoles are aromatic heterocyclic compounds that are part of many pharmaceuticals and dyes. Pyrano[4,3-d]thiazoles are also a type of heterocyclic compound and have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. The compound’s structure would be characterized by specific peaks in these spectra .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Thiazoles can undergo a variety of reactions including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. These include properties like melting point, boiling point, solubility, etc .Scientific Research Applications
Antibacterial and Antifungal Agents
- Novel analogs of benzo[d]thiazole derivatives have been designed and synthesized, displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017).
Catalytic Applications in Organic Synthesis
- Benzo[d]thiazole derivatives have been used as catalysts in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. The use of these compounds in aqueous media demonstrates their potential as efficient and environmentally friendly catalysts in organic synthesis (Khazaei et al., 2015).
Anticancer Activity
- A synthesized compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was screened for its antibacterial, antifungal, and anticancer activities. The compound showed potential anticancer activity against MDA-MB-231 breast cancer cells, suggesting its utility in the development of anticancer therapies (Senthilkumar et al., 2021).
Carbonic Anhydrase Inhibitors
- Metal complexes of heterocyclic sulfonamide, derived from benzo[d]thiazole-based compounds, have been synthesized and shown to possess strong carbonic anhydrase inhibitory properties. These findings indicate the potential use of benzo[d]thiazole derivatives in designing inhibitors for specific enzymes (Büyükkıdan et al., 2013).
Synthesis and Characterization of Heterocyclic Compounds
- Research on the synthesis and characterization of benzo[b]thiophene derivatives, including their biological activities, has shown that these molecules possess a wide spectrum of pharmacological properties. This work underscores the importance of benzo[d]thiazole and related compounds in medicinal chemistry and drug development (Isloor et al., 2010).
Mechanism of Action
Target of Action
The primary targets of the compound N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide are currently unknown. This compound is a derivative of thiazole , a core structural motif present in a wide range of natural products and medicines . Thiazole derivatives have been known to exhibit a wide range of medicinal and biological properties . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities
Pharmacokinetics
Some physicochemical properties of a similar compound, 6,7-dihydro-4h-pyrano[4,3-d]thiazol-2-ylamine, suggest high gastrointestinal absorption and it is a p-gp substrate These properties could impact the bioavailability of the compound
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including analgesic and anti-inflammatory activities . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c18-12(13-15-8-3-1-2-4-10(8)20-13)17-14-16-9-5-6-19-7-11(9)21-14/h1-4H,5-7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSMTMXHUCBEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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